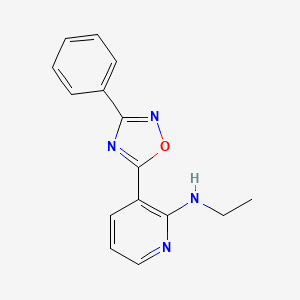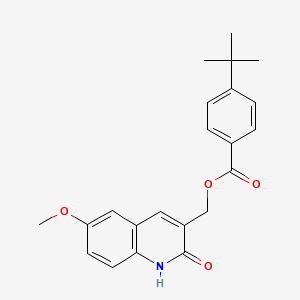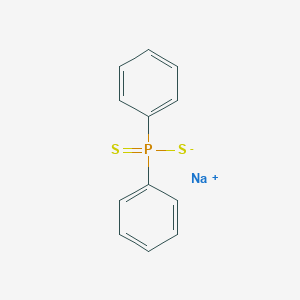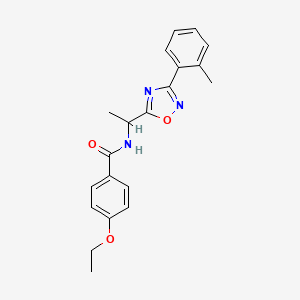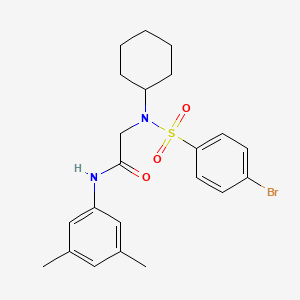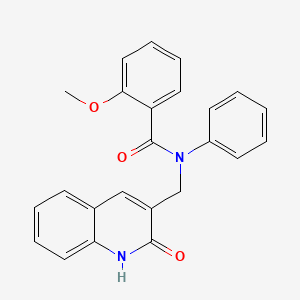
N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxy-N-phenylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
Quinoline, a key component of the compound, is an aromatic nitrogen-containing heterocyclic compound with a molecular formula of C9H7N . The specific molecular structure of “N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxy-N-phenylbenzamide” is not available in the search results.Chemical Reactions Analysis
Quinoline, being a weak tertiary base, forms salts with acids and exhibits reactions similar to benzene and pyridine . It participates in both electrophilic and nucleophilic substitution reactions . Specific chemical reactions involving “N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxy-N-phenylbenzamide” are not found in the search results.Scientific Research Applications
Antimalarial Activity
Quinoline derivatives have been found to exhibit antimalarial activity . They are used extensively in the treatment of malaria, a disease caused by parasites that enter the body through the bite of a mosquito .
Anticancer Activity
Quinoline derivatives have shown potential as anticancer agents . They have been found to inhibit the growth of cancer cells and have been used in the development of new therapeutic agents .
Antibacterial Activity
Quinoline derivatives have demonstrated antibacterial activity against various Gram-positive and Gram-negative microbial species . They inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .
Antifungal Activity
Quinoline derivatives have been found to have antifungal activity . They can inhibit the growth of fungi, making them potentially useful in the treatment of fungal infections .
Anti-Inflammatory Activity
Quinoline derivatives have shown anti-inflammatory effects . They can be used in the treatment of inflammatory conditions such as arthritis and other inflammatory diseases .
Analgesic Activity
Quinoline derivatives have been found to have analgesic (pain-relieving) activities . They can be used in the management of pain in various conditions .
Cardiovascular Activity
Quinoline derivatives have shown potential in the treatment of cardiovascular diseases . They can be used in the management of conditions such as hypertension and heart disease .
Central Nervous System Activity
Quinoline derivatives have shown potential in the treatment of conditions related to the central nervous system . They can be used in the management of conditions such as depression, anxiety, and other mental health disorders .
properties
IUPAC Name |
2-methoxy-N-[(2-oxo-1H-quinolin-3-yl)methyl]-N-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O3/c1-29-22-14-8-6-12-20(22)24(28)26(19-10-3-2-4-11-19)16-18-15-17-9-5-7-13-21(17)25-23(18)27/h2-15H,16H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFONZTPYPSKGSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N(CC2=CC3=CC=CC=C3NC2=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


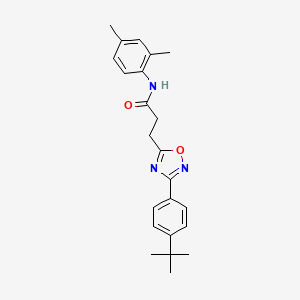
![3-chloro-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7690143.png)
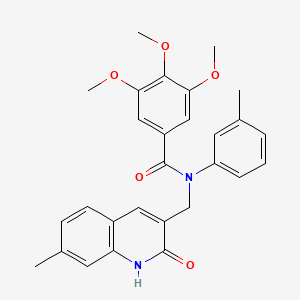
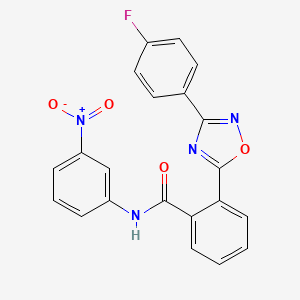
![5-(4-benzylpiperazine-1-carbonyl)-8-bromo-1H-pyrrolo[3,2,1-ij]quinolin-6(2H)-one](/img/structure/B7690165.png)

